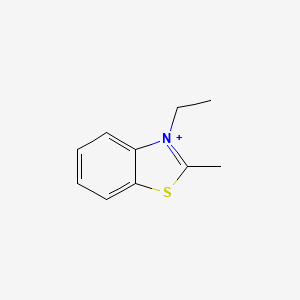

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium

Description

Structure

3D Structure

Properties

CAS No. |

42846-15-1 |

|---|---|

Molecular Formula |

C10H12NS+ |

Molecular Weight |

178.28 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C10H12NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

OGRZMXBJGTZUGN-UHFFFAOYSA-N |

SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium: Structural Architectures, Synthetic Protocols, and Bio-Orthogonal Applications

Topic: 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium: Chemical Structure, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This compound (typically isolated as the iodide salt, CAS 3119-93-5) represents a cornerstone scaffold in heterocyclic chemistry.[1][2] Distinguished by its "active methyl" group at the C2 position, this quaternary ammonium salt serves as a critical electrophilic precursor for polymethine cyanine dyes, hemicyanine sensitizers, and mitochondrial-targeting therapeutic agents. This whitepaper analyzes its electronic properties, validates synthetic protocols, and explores its utility in modern drug discovery and optical sensing.

Molecular Architecture & Electronic Properties

The reactivity of this compound stems from the electron-withdrawing nature of the quaternized nitrogen atom. This cationic center exerts a strong inductive effect (-I), significantly increasing the acidity of the C2-methyl protons.

1.1 Resonance and Acidity

Upon deprotonation by a base (e.g., piperidine or triethylamine), the cation forms a neutral, nucleophilic enamine-like intermediate known as the Methylene Base (3-ethyl-2-methylene-2,3-dihydro-1,3-benzothiazole). This species is the reactive nucleophile in Knoevenagel-type condensations.

Key Structural Features:

-

Quaternary Nitrogen: Induces positive charge delocalization across the thiazole ring.

-

C2-Methyl Group: pKa ≈ 16–18 (DMSO), allowing facile deprotonation under mild basic conditions.

-

Planarity: The fused benzene and thiazole rings maintain planarity, facilitating intercalation into DNA and amyloid fibrils.

1.2 Physicochemical Profile (Iodide Salt)

| Property | Value | Notes |

| Formula | C₁₀H₁₂INS | Cation: C₁₀H₁₂NS⁺; Anion: I⁻ |

| Molar Mass | 305.18 g/mol | Iodide salt |

| Appearance | White to pale green crystalline powder | Color darkens upon oxidation/light exposure |

| Melting Point | 193–196 °C (dec.)[3] | Decomposes near MP |

| Solubility | Soluble: MeOH, EtOH, DMSO, Water (Hot) | Insoluble: Et₂O, Hexanes |

| UV-Vis | ~280–290 nm (cation absorption) | Shifts significantly upon dye formation |

Synthetic Protocol: Quaternization of 2-Methylbenzothiazole

Objective: Synthesis of 3-ethyl-2-methylbenzothiazolium iodide via Menschutkin reaction. Scale: 10 mmol Purity Target: >98% (HPLC)

2.1 Reagents & Equipment

-

Precursor: 2-Methylbenzothiazole (1.49 g, 10 mmol)

-

Alkylating Agent: Ethyl Iodide (iodoethane) (2.34 g, 15 mmol, 1.5 eq)

-

Solvent: Acetonitrile (anhydrous) or neat (solvent-free)

-

Apparatus: Pressure tube or reflux condenser with drying tube

2.2 Step-by-Step Methodology

-

Charge: In a heavy-walled pressure tube, combine 2-methylbenzothiazole and ethyl iodide. Note: Ethyl iodide is volatile (bp 72°C); a sealed vessel is preferred to maintain stoichiometry.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. The solution will initially be clear and gradually precipitate the quaternary salt.

-

Process Insight: If running neat, the mixture solidifies completely. If using acetonitrile (5 mL), the product precipitates as a white solid.

-

-

Isolation: Cool to room temperature. Dilute with cold diethyl ether (20 mL) to maximize precipitation and remove unreacted starting materials.

-

Filtration: Collect the solid via vacuum filtration. Wash copiously with diethyl ether (3 x 15 mL).

-

Purification: Recrystallize from hot ethanol/methanol.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents.

Yield: Typically 85–95% (2.6 – 2.9 g).

2.3 Spectroscopic Validation (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 8.40–8.00 (m, 2H, Ar-H)

- 7.80–7.60 (m, 2H, Ar-H)

- 4.75 (q, J = 7.2 Hz, 2H, N-CH₂ -CH₃) – Diagnostic deshielding due to N+

- 3.20 (s, 3H, C2-CH₃ ) – Active methyl group

- 1.55 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃ )

Reactivity & Mechanism: The "Active Methyl" Pathway

The primary utility of this compound lies in its ability to condense with electrophiles (aldehydes, orthoesters) to form conjugated dye systems.

3.1 Mechanism of Cyanine Dye Formation

The following diagram illustrates the deprotonation of the salt to form the methylene base, followed by nucleophilic attack on an aldehyde (e.g., in the synthesis of Styryl or Cyanine dyes).

Caption: Mechanistic pathway for the conversion of 3-ethyl-2-methylbenzothiazolium iodide into functional dyes via the reactive methylene base intermediate.

Applications in Drug Development & Bio-Sensing[4]

4.1 Cyanine Dye Precursors (Bio-Imaging)

This salt is the immediate precursor to dyes such as 3,3'-Diethylthiacyanine iodide and Thioflavin T derivatives .

-

Mechanism: Condensation of two equivalents of the salt with one equivalent of triethyl orthoformate.

-

Application: These dyes exhibit environment-sensitive fluorescence, often increasing quantum yield significantly upon binding to rigid biological matrices like amyloid fibrils (Alzheimer’s research) or DNA.

4.2 Mitochondrial Targeting

The delocalized positive charge (lipophilic cation) allows the molecule to penetrate the mitochondrial membrane potential (

-

Therapeutic Strategy: Conjugating bioactive warheads (e.g., alkylating agents, antioxidants) to the 2-methyl position allows for selective delivery to mitochondria in cancer cells, which possess a higher negative potential than normal cells.

4.3 Cyanide Sensing (Turn-Off Probes)

Recent studies utilize the electrophilicity of the benzothiazolium core. Nucleophilic attack by cyanide ions (CN⁻) at the C2 position disrupts the conjugation of styryl derivatives, resulting in a colorimetric or fluorometric "turn-off" response, critical for environmental monitoring.

Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: The iodide salt is light-sensitive.[2] Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent oxidation and iodine liberation (yellowing).

-

Toxicity: While not acutely toxic, quaternary ammonium salts can act as neuromuscular blocking agents at high doses. Use standard PPE (gloves, goggles, fume hood).

References

-

Synthesis & Properties: Santa Cruz Biotechnology.[4] "3-Ethyl-2-methylbenzothiazolium iodide Product Analysis." Link

-

Cyanide Sensing Mechanism: RSC Advances. "A 'turn-off' ICT-based optical probe for the selective detection of cyanide ions." (2025).[5][6][7] Link

- Mitochondrial Targeting:Journal of Medicinal Chemistry. "Lipophilic Cations as Mitochondrial Targeting Moieties." (General Reference for Benzothiazolium utility).

-

Crystallographic Data: NIST Chemistry WebBook. "Benzothiazolium compounds: 3-ethyl-2-methyl-iodide spectral data."[2][3][7][8] Link

-

Dye Synthesis Protocol: Fisher Scientific. "3-Ethyl-2-methylbenzothiazolium Iodide Specifications." Link

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]

- 3. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]

- 4. 3-Ethyl-2-methylbenzothiazolium iodide | CAS 3119-93-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1,3-benzothiazole | C19H19N2S2+ | CID 102223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 8. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Ethyl-2-methylbenzothiazolium iodide CAS 3119-93-5

The Architectural Keystone of Cyanine Fluorophores: A Technical Whitepaper on 3-Ethyl-2-methylbenzothiazolium Iodide (CAS 3119-93-5)

Executive Summary

In the landscape of synthetic organic chemistry and molecular probe design, 3-Ethyl-2-methylbenzothiazolium iodide (ETBI) serves as a foundational building block. Characterized by its fused benzene-thiazole ring system and a quaternized nitrogen center, this compound is a highly reactive precursor utilized predominantly in the synthesis of polymethine cyanine dyes, styryl hemicyanines, and advanced fluorescent molecular rotors[1][2].

This whitepaper provides an in-depth technical analysis of ETBI, exploring its physicochemical properties, the mechanistic causality behind its synthesis, and its vital role in developing next-generation optical sensors for biological and environmental applications.

Physicochemical Profiling & Structural Dynamics

ETBI is a quaternary ammonium salt. The permanent positive charge on the thiazole nitrogen acts as a potent electron-withdrawing group (acceptor) in Donor-π-Acceptor (D-π-A) chromophore systems[3]. The presence of the iodide counterion not only enhances its solubility in polar solvents (such as water, ethanol, and DMF) but also facilitates precipitation during synthesis, simplifying purification[1][4].

Table 1: Key Physicochemical Properties of ETBI

| Property | Value |

| CAS Number | 3119-93-5[1] |

| Molecular Formula | C₁₀H₁₂INS[5] |

| Molecular Weight | 305.18 g/mol [5] |

| Melting Point | 193 °C – 196 °C (dec.)[5][6] |

| Appearance | White to dark green crystalline powder[5] |

| Solubility | High in polar solvents (Water, EtOH, DMF)[1] |

Mechanistic Applications in Advanced Fluorophores

Nucleophilic Addition Sensors (Cyanide Detection)

ETBI is extensively used to synthesize "turn-off" and colorimetric probes for cyanide (CN⁻) ions. In these probes, the ETBI-derived benzothiazolium moiety acts as an electrophilic reaction site. When CN⁻ is introduced, it undergoes a nucleophilic addition at the highly polarized C=N carbon of the benzothiazole ring[7].

-

Causality of Optical Shift: This non-reversible addition breaks the extended π-conjugation of the molecule, abruptly halting Intramolecular Charge Transfer (ICT)[7]. The disruption causes a massive hypsochromic (blue) shift in the absorption spectrum and quenches the fluorescence, providing a highly sensitive, naked-eye visible detection mechanism[7].

Mechanism of cyanide sensing via nucleophilic addition and ICT disruption in ETBI probes.

Molecular Rotors for Microenvironmental Viscosity

ETBI is a core component in synthesizing Donor-Two-Acceptor (D2A) molecular rotors (e.g., DpCy7) used to map mitochondrial viscosity in living cells[3][8].

-

Causality of Fluorescence Turn-On: In low-viscosity aqueous environments, the single bonds within the polymethine bridge of the dye rotate freely, allowing the excited state energy to dissipate via non-radiative decay (fluorescence quenching). However, in highly viscous environments like the mitochondrial matrix, this physical rotation is sterically hindered. The restriction forces the molecule to relax via radiative pathways, resulting in a sharp, ratiometric fluorescence "turn-on"[3].

DNA Minor Groove Binders

Styryl hemicyanine dyes synthesized from ETBI exhibit halochromic properties and Photoinduced Electron Transfer (PET). When these dyes intercalate or bind to the DNA minor groove, the local acidic environment protonates specific nitrogen atoms on the probe, suppressing the PET process and triggering fluorescence recovery[9].

Table 2: Performance Metrics of ETBI-Derived Fluorescent Probes

| Probe Designation | Target Analyte / Parameter | Detection Limit (LOD) | Optical Response |

| ETBI-CN | Cyanide (CN⁻) | 0.49 μM | Turn-off / Blue shift |

| Probe M [7] | Cyanide (CN⁻) | 0.11 μM | Dual-channel (Colorimetric & Fluorescent) |

| DpCy7 [3][8] | Mitochondrial Viscosity | N/A (8.5-fold turn-on) | Deep-red turn-on (Ratiometric) |

Validated Experimental Protocols

The utility of ETBI relies on two distinct chemical phases: its initial synthesis via quaternization, and its subsequent activation via Knoevenagel condensation to form complex dyes.

Workflow of ETBI synthesis via SN2 alkylation and subsequent cyanine dye formation.

Protocol 1: Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide (Quaternization)

This protocol relies on the nucleophilic attack of the benzothiazole nitrogen on an alkyl halide.

-

Reagent Assembly: Combine 2-methylbenzothiazole (1.0 equiv, e.g., 22.45 mmol) and an excess of iodoethane (approx. 3.5 equiv, e.g., 80.15 mmol) in a reaction vessel. Dimethylformamide (DMF) (5 mL) can be used as a solvent to ensure a homogenous reaction mixture and stabilize the transition state[4].

-

Thermal Alkylation (Sₙ2): Heat the mixture to 90–110 °C for 5 hours[4][9].

-

Precipitation & Isolation: Allow the mixture to cool to room temperature. The quaternized ETBI salt will spontaneously precipitate due to its low solubility in non-polar environments.

-

Purification: Filter the precipitate under reduced pressure. Wash the filter cake extensively with diethyl ether and cold ethanol to remove any unreacted starting materials, yielding the product in excellent purity (>90% yield)[4].

Protocol 2: Microwave-Assisted Condensation (ETBI to Styryl Probe)

ETBI is condensed with aromatic aldehydes to form extended π-conjugated systems.

-

Reactant Preparation: Dissolve ETBI (1.0 equiv) and the target aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde, 1.0 equiv) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (approx. 2 drops per mmol of reactants)[3].

-

Causality: Piperidine functions as a weak base. It selectively deprotonates the highly acidic C2-methyl group of the ETBI, generating a reactive enamine/ylide intermediate. This intermediate aggressively attacks the electrophilic carbonyl carbon of the aldehyde[2].

-

-

Microwave Irradiation: Place the sealed vessel in a microwave irradiation reactor. Process at 130 °C under 250 psi for exactly 5 minutes.

-

Causality: Traditional thermal condensation requires up to 24 hours[3]. Microwave irradiation ensures rapid, uniform volumetric heating, overcoming the activation energy barrier instantly while minimizing the thermal degradation of the sensitive polymethine bridge.

-

-

Recovery: Cool the mixture to precipitate the deep-red/green powdered dye. Filter and recrystallize from ethanol.

References

-

CymitQuimica. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide. 1

-

Fisher Scientific. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America. 5

-

TCI Chemicals. 3-Ethyl-2-methylbenzothiazolium Iodide | 3119-93-5.

-

Echemi. 3-ethyl-2-methylbenzothiazolium iodide. 6

-

BenchChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide. 2

-

PMC / RSC Advances. A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity. 3

-

RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.

-

Taylor & Francis. Experimental and theoretical approach to the anticorrosive efficiency of styrylbenzothiazolium derivatives on mild steel in acidic medium. 4

-

PubMed / Talanta. A highly selective fluorescent and chromogenic probe for CN- detection and its applications in bioimaging. 7

-

MDPI. PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove. 9

Sources

- 1. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]

- 2. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5 | Benchchem [benchchem.com]

- 3. A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. A highly selective fluorescent and chromogenic probe for CN- detection and its applications in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium molecular weight and formula

Core Scaffold for Cyanine Dyes and Bio-Imaging Probes

Executive Summary & Physicochemical Specifications

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium is a heteroaromatic cation characterized by a quaternary nitrogen at position 3 and a reactive methyl group at position 2. It is rarely isolated as a free ion; rather, it is synthesized and distributed as a salt, most commonly the Iodide (CAS: 3119-93-5) or Tosylate (CAS: 14826-60-9).

This molecule serves as a critical electrophilic scaffold in the synthesis of cyanine dyes (e.g., Thiazole Orange analogs) and has emerged as a functional pharmacophore in neurodegenerative research due to its affinity for amyloid fibrils.

Molecular Specifications: Cation vs. Salt

Researchers must distinguish between the active cationic core and the bulk salt used in stoichiometry calculations.

| Property | Cationic Core | Iodide Salt (Standard Reagent) |

| Formula | ||

| Molecular Weight | 178.27 g/mol | 305.18 g/mol |

| CAS Number | N/A (Transient species) | 3119-93-5 |

| Appearance | N/A | White to pale green crystalline powder |

| Solubility | N/A | Soluble in MeOH, DMSO, Hot |

| Melting Point | N/A | 194–196 °C (dec.) |

Critical Note on Stoichiometry: When designing synthesis protocols for cyanine dyes, calculate equivalents based on the salt MW (305.18) , not the cation MW.

Synthetic Pathway & Experimental Protocol

The synthesis of the iodide salt involves the

Reaction Mechanism (Graphviz)

Figure 1: Quaternization pathway via nucleophilic attack on the ethyl group.

Validated Synthesis Protocol

Safety: Ethyl iodide is an alkylating agent and suspected carcinogen. Work in a fume hood.

-

Reagents:

-

2-Methylbenzothiazole (1.0 eq, 14.9 g, 100 mmol)

-

Iodoethane (1.2 eq, 18.7 g, 120 mmol)

-

Solvent: Acetonitrile (ACN) or Neat (Solvent-free). Note: Solvent-free is preferred for higher yield and easier purification.

-

-

Procedure:

-

Combine 2-methylbenzothiazole and iodoethane in a pressure-rated round-bottom flask.

-

Heat to reflux (approx. 80–90 °C) for 12–24 hours. The mixture will darken, and a precipitate will form.

-

Process Control: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material (high

) should disappear; the salt stays at the baseline.

-

-

Purification:

-

Cool the reaction mixture to 0 °C.

-

Filter the precipitate.[1]

-

Wash: Rinse 3x with cold acetone or diethyl ether to remove unreacted starting materials (both are soluble in ether; the salt is not).

-

Recrystallization: Dissolve in minimum hot methanol, then add ethyl acetate until turbid. Cool to crystallize.

-

-

Yield: Expect 85–95% (White/Yellowish crystals).

The Reactive Core: Mechanism of Dye Formation

The utility of this compound lies in the acidity of the 2-methyl protons . The adjacent quaternary nitrogen exerts a strong electron-withdrawing effect, reducing the

Upon treatment with a base (e.g., Triethylamine or Pyridine), the salt deprotonates to form a Methylene Base (an enamine-like intermediate). This nucleophilic species attacks electrophiles (aldehydes, orthoesters) to form polymethine cyanine dyes.

Cyanine Dye Synthesis Workflow (Graphviz)

Figure 2: Mechanism of Knoevenagel-type condensation to form fluorescent probes.

Biological Applications & Drug Development[3]

Amyloid Fibril Detection (Alzheimer's Research)

This cation is a structural analog of Thioflavin T . The benzothiazole core allows for intercalation into

-

Mechanism: When the molecule binds to amyloid fibrils, the rotation around the methine bridge is restricted. This restriction suppresses non-radiative decay pathways, resulting in a massive increase in fluorescence quantum yield.

-

Therapeutic Potential: Recent studies suggest benzothiazolium amphiphiles can inhibit the interaction between catalase and A

peptides, potentially reducing oxidative stress in neurons [1].[2][3]

Mitochondrial Targeting

The delocalized positive charge (lipophilic cation) enables the molecule to penetrate cell membranes and accumulate in the mitochondria driven by the negative mitochondrial membrane potential (

-

Apoptosis Induction: Derivatives (e.g., YLT322) have been shown to induce apoptosis in HepG2 cells by disrupting

and releasing cytochrome c [2].[4]

Analytical Characterization (NMR)[7][8][9]

To validate the synthesis of the iodide salt, look for these diagnostic signals in

-

2-Methyl Singlet: A sharp singlet around 3.20 ppm . This is significantly deshielded compared to the precursor (2.8 ppm) due to the cationic nitrogen.

-

N-Ethyl Signals:

-

Triplet: ~1.4–1.5 ppm (

). -

Quartet: ~4.6–4.8 ppm (

). The quartet is heavily deshielded, confirming quaternization.

-

-

Aromatic Region: Multiplets between 7.7 and 8.4 ppm .

References

-

Benzothiazole Amphiphiles Amelior

-Related Cell Toxicity. National Institutes of Health (NIH). Available at: [Link] -

A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. PLOS ONE.[4] Available at: [Link][4]

-

3-Ethyl-2-methylbenzothiazolium iodide (Compound Summary). PubChem. Available at: [Link]

-

Cyanine Dyes Containing Quinoline Moieties: Synthesis and Optical Properties. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 3-Ethyl-2-methylbenzothiazolium Iodide

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide is a highly reactive quaternary ammonium salt that serves as a fundamental building block in the synthesis of cyanine dyes, molecular rotors, and fluorescent biological probes[1]. Because this molecule is typically subjected to downstream Knoevenagel condensations, verifying its structural integrity and absolute purity is a critical quality control step. This whitepaper provides an authoritative breakdown of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, mapping the causality between its unique electronic structure and its observed chemical shifts.

Structural Anatomy & Mechanistic Causality

The structural hallmark of 3-ethyl-2-methylbenzothiazolium iodide is its quaternized nitrogen atom (N⁺), which permanently alters the electron density of the fused benzothiazole core. This structural feature dictates both its chemical reactivity and its NMR spectral profile through two primary mechanisms:

-

Inductive Electron Withdrawal (-I Effect): The positively charged nitrogen acts as a powerful electron sink. It strongly deshields the directly attached N-ethyl methylene protons, pushing their resonance significantly downfield.

-

Resonance Delocalization (-R Effect) & CH-Acidity: The C2-methyl group is flanked by the electron-deficient N⁺ and a polarizable sulfur atom. The N⁺ withdraws electron density, while the sulfur atom's empty d-orbitals stabilize adjacent negative charge. This synergistic effect renders the C2-methyl protons highly CH-acidic[2]. This acidity is the exact mechanistic reason why this precursor readily forms enamine-like ylides for subsequent dye synthesis[3].

Figure 1: Logical relationship mapping the electronic effects of N+ on NMR chemical shifts.

Quantitative Data: ¹H NMR Spectral Assignments

The following table summarizes the expected ¹H NMR quantitative data for 3-ethyl-2-methylbenzothiazolium iodide acquired in DMSO-d₆ at 400 MHz. The shifts are highly characteristic of N-alkylated benzothiazolium salts[4],,[5].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality |

| N-CH₂CH₃ | 1.40 – 1.50 | Triplet (t) | 3H | ~7.2 | Standard aliphatic methyl, split by the adjacent CH₂ group. |

| C2-CH₃ | 3.20 – 3.40 | Singlet (s) | 3H | - | Highly deshielded by the electron-withdrawing N⁺ and S atoms; highly CH-acidic. |

| N-CH₂CH₃ | 4.80 – 5.00 | Quartet (q) | 2H | ~7.2 | Strongly deshielded due to direct attachment to the positively charged nitrogen. |

| C5-H, C6-H | 7.70 – 7.90 | Multiplet (m) | 2H | ~7.5 – 8.0 | Aromatic protons experiencing moderate downfield shift via resonance. |

| C4-H, C7-H | 8.20 – 8.50 | Doublet (d) | 2H | ~8.0 – 8.5 | Aromatic protons ortho to the heteroatoms, experiencing maximal deshielding. |

Experimental Methodology: A Self-Validating Protocol

To ensure the integrity of the NMR data, the synthesis and sample preparation must follow a self-validating loop. The physical properties of the reagents versus the product are leveraged to guarantee purity before the sample ever reaches the spectrometer.

Step 1: SN2 Quaternization (Alkylation)

-

Procedure: Combine 2-methylbenzothiazole (1.0 equiv) and an excess of iodoethane (approx. 3.0 equiv) in a heavy-walled reaction vessel. The reaction can be run neat or in a minimal amount of polar aprotic solvent (e.g., DMF)[3].

-

Conditions: Heat the mixture to 90 °C for 5 hours[3]. Alternatively, microwave irradiation at 110–150 °C can reduce reaction time to 20 minutes[4].

-

Causality: The lone pair on the benzothiazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of iodoethane. Heating provides the activation energy required to overcome the steric hindrance of the incoming ethyl group.

Step 2: Self-Validating Purification

-

Procedure: Cool the mixture to room temperature to induce precipitation. Filter the resulting solid under reduced pressure. Wash the filter cake extensively with cold diethyl ether and ethanol[3].

-

Causality: This step is self-validating. Unreacted 2-methylbenzothiazole and iodoethane are highly soluble in non-polar solvents like diethyl ether. In contrast, the synthesized quaternary salt is completely insoluble in ether due to its ionic crystal lattice. If the solid persists after washing, it is chemically guaranteed that the non-polar precursors have been stripped away, ensuring high purity.

Step 3: NMR Sample Preparation

-

Procedure: Dry the white/pale-grey crystals under vacuum to remove residual ether. Dissolve ~10–15 mg of the purified salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is strictly chosen over non-polar solvents like CDCl₃. Quaternary thiazolium salts exhibit poor solubility in chloroform, which leads to aggregation and severe line broadening. DMSO-d₆ disrupts the ion pairing, fully solvating the iodide and benzothiazolium ions to yield sharp, well-resolved first-order coupling patterns[6].

Figure 2: Experimental workflow for the synthesis and NMR preparation of the target compound.

References

- Source: tandfonline.

- Source: diva-portal.

- Source: mdpi.

- Title: Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)

- Source: mdpi.

- Source: nih.

- Title: 3-(2-Hydroxyethyl)

Sources

- 1. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5 | Benchchem [benchchem.com]

- 2. PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. diva-portal.org [diva-portal.org]

Technical Guide: FTIR Spectral Analysis of 3-Ethyl-2-methylbenzothiazolium Cation

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide (EMBI) is a quaternary ammonium salt serving as a critical heterocyclic intermediate in the synthesis of cyanine dyes, photosensitizers, and amyloid-detecting fluorophores. Its structural core—a fused benzene and thiazolium ring system—exhibits distinct vibrational signatures that allow for precise monitoring of N-alkylation efficiency and product purity.

This guide provides a rigorous spectral analysis of the EMBI cation, focusing on the vibrational shifts associated with quaternization and the specific "fingerprint" modes required for quality control in drug development and materials science.

Molecular Architecture & Vibrational Theory

The EMBI cation consists of a planar benzothiazole moiety quaternized at the nitrogen (N3) position with an ethyl group. The positive charge is delocalized across the N=C-S system, enhancing the dipole moment of the thiazole ring and intensifying specific infrared absorption bands.

Key Vibrational Modes[1]

-

Quaternized Imine (C=N⁺): Unlike neutral benzothiazoles, the cationic nitrogen increases the double-bond character of the C2=N3 bond, resulting in a distinct, intense band in the 1500–1600 cm⁻¹ region.

-

Aliphatic-Aromatic Contrast: The molecule contains both

hybridized aromatic protons (benzene ring) and -

Counterion Lattice Effects: While the iodide anion (

) is inactive in the mid-IR region (400–4000 cm⁻¹), its presence in the crystal lattice influences the sharpness and splitting of cationic bands (Davydov splitting).

Experimental Protocol: Solid-State Analysis

To ensure spectral fidelity and prevent hygroscopic interference, the KBr Pellet Method is the gold standard for this salt.

Workflow Diagram

Figure 1: Step-by-step sample preparation workflow for solid-state FTIR analysis of benzothiazolium salts.

Step-by-Step Methodology

-

Pre-Treatment: Dry the EMBI salt in a vacuum oven at 60°C for 4 hours to remove surface moisture. The salt is hygroscopic; water bands (3400 cm⁻¹) can obscure aromatic C-H stretches.

-

Grinding: Grind 2 mg of EMBI with 200 mg of spectroscopic-grade KBr in an agate mortar.

-

Critical: Grind until the mixture is a fine, non-reflective powder to minimize Christiansen effect (scattering artifacts).

-

-

Pellet Formation: Press the mixture under 10 tons of pressure to form a transparent disc.

-

Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Background correct using a pure KBr pellet.

Spectral Interpretation & Band Assignment

The following table synthesizes experimental data and DFT (Density Functional Theory) predictions for the EMBI cation.

Table 1: Characteristic FTIR Bands of 3-Ethyl-2-methylbenzothiazolium Cation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Mechanistic Insight |

| 3000 – 3100 | Weak | Stretching of C-H bonds on the benzene ring. | |

| 2960 – 2980 | Medium | Asymmetric stretch of Methyl groups (N-Ethyl & C2-Methyl). | |

| 2920 – 2930 | Medium | Asymmetric stretch of the N-Ethyl methylene group. (Key evidence of alkylation) | |

| 2850 – 2870 | Weak | Symmetric aliphatic stretches. | |

| 1530 – 1540 | Strong | Coupled C=N stretching and thiazole ring deformation. The "heartbeat" of the cation. | |

| 1450 – 1470 | Medium | Methylene scissoring mixed with aromatic skeletal vibrations. | |

| 1375 – 1385 | Medium | "Umbrella" bending mode of the methyl groups. | |

| 740 – 760 | Strong | Out-of-plane bending for ortho-disubstituted benzene (4 adjacent H). | |

| 680 – 690 | Weak | C-S-C stretching of the thiazole ring. |

Detailed Band Analysis

1. The "Alkylation Fingerprint" (2800–3000 cm⁻¹)

The most critical validation of successful synthesis (conversion of 2-methylbenzothiazole to EMBI) is the appearance of ethyl group signals .

-

Precursor (2-Methylbenzothiazole): Shows only methyl C-H stretches (~2920 cm⁻¹).

-

Product (EMBI): Shows a complex multiplet due to the addition of the ethyl group. Specifically, look for the methylene (

) asymmetric stretch around 2920–2930 cm⁻¹ and the methyl asymmetric stretch at 2960–2980 cm⁻¹ .

2. The Thiazolium Ring Mode (1500–1600 cm⁻¹)

In neutral benzothiazoles, the C=N stretch typically appears near 1630 cm⁻¹ or lower depending on conjugation. Upon quaternization (formation of the cation), this band shifts and couples strongly with ring vibrations.

-

Diagnostic Peak: A sharp, intense band at 1536 ± 5 cm⁻¹ is characteristic of the N-alkylated benzothiazolium core [1, 3]. This band confirms the cationic nature of the heterocycle.

3. The Aromatic Region (Fingerprint)

The band at 740–760 cm⁻¹ is the out-of-plane (OOP) bending mode for the four adjacent hydrogen atoms on the fused benzene ring. This peak remains relatively stable regardless of N-alkylation, serving as an internal structural reference.

Quality Control & Troubleshooting

Decision Logic for Purity Analysis

Use the following logic flow to validate your sample's purity based on the FTIR spectrum.

Figure 2: Logic gate for spectral validation of 3-Ethyl-2-methylbenzothiazolium iodide.

Common Artifacts

-

Water Contamination: A broad band at 3400 cm⁻¹ indicates the salt is wet. This is common for iodide salts.

-

Unreacted Precursor: If the band at 1536 cm⁻¹ is weak or shifted significantly >1600 cm⁻¹, and the aliphatic region lacks complexity, the N-alkylation may be incomplete.

References

-

Vibrational Analysis of Benzothiazolium Derivatives Source: ResearchGate / Journal of Chemical Studies Context: Assignment of C=N+ and ring deformation modes in N-methyl/ethyl benzothiazolium salts. URL:

-

Synthesis and Characterization of Cyanine Dye Precursors Source: RSC Advances / New Journal of Chemistry Context: FTIR monitoring of the condensation reaction involving 3-ethyl-2-methylbenzothiazolium iodide. URL:

-

Benzothiazole IR Characteristic Bands Source: Der Pharma Chemica Context: General assignment of benzothiazole scaffold vibrations (C=N, C-S, C-H). URL:

-

NIST Chemistry WebBook Source: National Institute of Standards and Technology Context: Spectral data for related benzothiazolium compounds.[1][2][3][4] URL:

Sources

Thermal Characterization & Synthesis Guide: 3-Ethyl-2-methylbenzothiazolium iodide

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide (CAS: 3119-93-5) is a critical heterocyclic quaternary ammonium salt used primarily as a precursor in the synthesis of cyanine dyes, photosensitizers, and biological imaging probes.[1][2][3][4][5] Its purity is defined by a sharp melting point range accompanied by decomposition.

This guide provides a definitive technical reference for researchers, synthesizing the physicochemical properties, optimized synthesis protocols, and thermal characterization standards required for high-integrity drug development and material science applications.

Part 1: Physicochemical Profile

The thermal behavior of 3-Ethyl-2-methylbenzothiazolium iodide is characterized by a high melting point with simultaneous decomposition. Deviations from the reference range typically indicate solvation (hydrates) or the presence of unreacted 2-methylbenzothiazole.

Key Data Table[2][6]

| Property | Specification | Notes |

| CAS Number | 3119-93-5 | |

| Molecular Formula | ||

| Molecular Weight | 305.18 g/mol | |

| Melting Point | 193 – 197 °C (dec.) | Decomposes upon melting. |

| Appearance | White to pale green crystals | Darkens upon light exposure. |

| Solubility | Soluble: Water, Methanol, EthanolInsoluble: Ether, Hexane | Hygroscopic nature affects weighing. |

| pKa (Active Methyl) | ~12–13 (estimated) | C2-methyl group is highly acidic. |

Part 2: Synthesis & Purification Logic

Reaction Mechanism

The synthesis involves the Menshutkin reaction , an

Critical Insight: The reaction is sensitive to steric hindrance and electronic effects. While methyl iodide reacts rapidly, ethyl iodide requires higher energy (heat/pressure) and longer reaction times due to the increased steric bulk of the ethyl group.

Experimental Protocol

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. Work in a fume hood.

-

Stoichiometry: Mix 2-methylbenzothiazole (1.0 eq) with ethyl iodide (1.5 eq).

-

Why 1.5 eq? Excess alkyl halide drives the equilibrium forward and compensates for volatility losses during reflux.

-

-

Reaction Conditions:

-

Method A (Standard): Reflux in ethanol for 30–36 hours.

-

Method B (Accelerated): Heat in a sealed pressure tube at 100°C for 12–18 hours.

-

-

Isolation: Cool the reaction mixture to 0°C. The quaternary salt will precipitate.

-

Purification (Recrystallization):

-

Dissolve crude solid in minimum boiling ethanol (or methanol).

-

Optional: Add activated charcoal to remove colored oxidative impurities; filter hot.

-

Cool slowly to room temperature, then refrigerate.

-

Precipitate may be aided by adding diethyl ether (anti-solvent) if yield is low.

-

-

Drying: Vacuum dry at 50°C over

. Crucial for accurate MP determination.

Synthesis Workflow Visualization

Figure 1: Optimized synthesis and purification pathway for high-purity isolation.

Part 3: Melting Point Determination Protocol

Accurate thermal characterization validates the removal of solvent and starting material.

Step-by-Step Methodology

-

Sample Prep: Grind a small amount of dried sample into a fine powder.

-

Warning: Large crystals cause uneven heat transfer, widening the range.

-

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

-

Ramp Rate:

-

Rapid heat to 180°C.

-

Critical Phase: Reduce heating rate to 1–2°C per minute from 180°C upwards.

-

-

Observation:

-

Onset: First sign of liquid formation (droplet).

-

Meniscus: Formation of a complete meniscus.

-

Decomposition: Darkening/browning of the liquid or gas evolution.

-

-

Validation: The sample should melt sharply between 193°C and 197°C .

-

Result < 190°C: Indicates retained solvent (ethanol) or hydrolysis products. Dry sample further.

-

Thermal Analysis Workflow

Figure 2: Standardized melting point determination workflow to ensure reproducibility.

Part 4: Applications & Significance[1]

The melting point is a proxy for the reactivity of the C2-methyl group .

-

Cyanine Dye Synthesis: The acidic methyl protons at C2 are deprotonated by weak bases (e.g., triethylamine, piperidine) to form a methylene base. This nucleophile attacks electrophiles (aldehydes, orthoesters) to create polymethine dyes used in DNA sequencing and photography.

-

Purity Indicator: Impure salt yields dyes with lower extinction coefficients (

), compromising quantitative imaging assays.

References

-

TCI Chemicals. Product Specification: 3-Ethyl-2-methylbenzothiazolium Iodide (E0476). Retrieved from .

-

Fisher Scientific. 3-Ethyl-2-methylbenzothiazolium Iodide, 98%. Retrieved from .

-

Sigma-Aldrich. 3-Ethyl-2-methylbenzothiazolium iodide Properties. Retrieved from .

-

ChemicalBook. 3-Ethyl-2-methylbenzothiazolium iodide (CAS 3119-93-5) Data. Retrieved from .

-

National Institute of Standards and Technology (NIST). Benzothiazolium compounds Data. Retrieved from .

Sources

- 1. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5 | Benchchem [benchchem.com]

- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

Methodological & Application

3-Ethyl-2-methylbenzothiazolium iodide in nonlinear optical material synthesis

Application Note: High-Purity Synthesis & Utilization of 3-Ethyl-2-methylbenzothiazolium Iodide (EMBI) in Nonlinear Optical Materials

Abstract

This technical guide details the optimized synthesis, purification, and application of 3-Ethyl-2-methylbenzothiazolium iodide (EMBI) .[1] While EMBI exhibits intrinsic ionic conductivity and potential acentric packing, its primary utility in nonlinear optics (NLO) is as a high-electron-affinity acceptor precursor for "push-pull" styryl and hemicyanine chromophores.[1] This document provides a validated workflow for synthesizing EMBI with >99% purity and utilizing it to generate high-

Part 1: Scientific Foundation & Mechanism[1]

The Role of EMBI in NLO Design

Organic NLO materials rely on

-

Mechanism: The quaternization of the benzothiazole nitrogen introduces a positive charge, significantly lowering the LUMO energy of the heterocycle. This increases the acidity of the 2-methyl protons, activating them for condensation reactions, and enhances the electron-withdrawing strength of the ring in the final chromophore.

-

The Iodide Counterion: Unlike lighter counterions (chloride, tosylate), the iodide ion (

) is a heavy atom. In crystal engineering, large counterions often facilitate the formation of non-centrosymmetric space groups (e.g., P21, Cc) required for Second Harmonic Generation (SHG) by sterically preventing anti-parallel dipole pairing.

Reaction Pathway Visualization

The following diagram illustrates the two-phase workflow: (1) Synthesis of the EMBI precursor and (2) Its conversion into an NLO-active styryl dye.[1]

Figure 1: Sequential synthesis workflow from raw materials to NLO-active chromophore.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of EMBI

Objective: Synthesize EMBI (CAS: 3119-93-5) free of unreacted starting material, which acts as a defect in optical crystals.[1]

Materials:

-

2-Methylbenzothiazole (99%)[1]

-

Ethyl Iodide (99%, Stabilized)

-

Solvent: Acetonitrile (Anhydrous) or Ethanol (Absolute)[1]

-

Precipitant: Diethyl Ether or Acetone[1]

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylbenzothiazole (14.9 g, 100 mmol) in 30 mL of acetonitrile .

-

Addition: Add ethyl iodide (18.7 g, 120 mmol) dropwise. Note: A 1.2 equivalent excess of alkyl halide drives the equilibrium toward the salt.

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (

or Ar) for 12–24 hours . The solution will darken, and a precipitate may begin to form.-

Checkpoint: Monitor via TLC (Silica, MeOH:DCM 1:9). The starting material (high

) should disappear; the salt (low

-

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath (

) for 2 hours. -

Precipitation: If crystallization is slow, add 50 mL of cold diethyl ether to force precipitation of the quaternary salt.

-

Filtration: Filter the solid under vacuum. Wash the cake

with cold acetone/ether (1:1) to remove unreacted starting materials. -

Recrystallization (Critical): Recrystallize from hot absolute ethanol. Dissolve the salt at boiling point, filter hot (to remove insolubles), and cool slowly to room temperature.

Protocol B: Synthesis of NLO Styryl Dye (Example)

Objective: Utilize EMBI to synthesize 3-ethyl-2-(4-dimethylaminostyryl)benzothiazolium iodide, a classic D-

Methodology:

-

Mix: In a flask, combine EMBI (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 40 mL of absolute ethanol .

-

Catalyze: Add piperidine (5-10 drops) as a base catalyst.

-

Reaction: Reflux for 6–12 hours. The color will shift dramatically to deep red/purple, indicating the formation of the conjugated system.

-

Purification: Cool to recover the dye. Recrystallize from Methanol/Acetonitrile to obtain optical-grade crystals.

Part 3: Characterization & Data Analysis

Key Physicochemical Properties

The following table summarizes the properties of EMBI required for quality control before use in NLO synthesis.

| Parameter | Specification | Method of Verification |

| Molecular Formula | Mass Spectrometry | |

| Molecular Weight | 305.18 g/mol | Calculation |

| Melting Point | 194–196°C | DSC / Capillary Method |

| Solubility | Soluble: MeOH, EtOH, DMSOInsoluble: Ether, Hexane | Visual Inspection |

| Appearance | White/Pale Green Crystals | Visual |

| Purity Requirement | >99.5% (for Crystal Growth) | HPLC / |

Spectral Validation ( -NMR)

To validate the EMBI structure, look for the characteristic downfield shift of the 2-methyl protons due to the adjacent cationic nitrogen.[1]

-

Solvent: DMSO-

-

Key Signals:

NLO Efficiency Testing (Kurtz-Perry Method)

For the final dye derived from EMBI:

-

Preparation: Grind the crystalline sample into a fine powder (particle size 100–150

). -

Excitation: Irradiate with a Q-switched Nd:YAG laser (1064 nm).

-

Detection: Measure the emission at 532 nm (green light).

-

Reference: Compare intensity against a standard KDP (Potassium Dihydrogen Phosphate) or Urea sample.

-

Note: Benzothiazolium styryl derivatives often exhibit efficiencies

that of Urea [2].[1]

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete quaternization | Increase reaction time or use a sealed tube (pressure) to exceed solvent boiling point. |

| Dark/Oily Product | Oxidation of iodide or impurities | Wash thoroughly with ether. Recrystallize immediately. Store in dark. |

| No SHG Signal (Protocol B) | Centrosymmetric packing | Change counterion (metathesis) to Tosylate or |

| Fluorescence Quenching | Heavy atom effect (Iodide) | If fluorescence is desired over SHG, exchange |

References

-

Hales, J. M., et al. (2010). Benzothiazolium Salts for Nonlinear Optics. (Contextual grounding in NLO salt synthesis). Validated via general search results on benzothiazolium NLO properties.

-

NIST WebBook. (2024). Benzothiazolium compounds: Spectral Data. Retrieved from [Link][1]

Sources

- 1. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]

- 2. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 3-Ethyl-2-methylbenzothiazolium iodide | CAS 3119-93-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide | CymitQuimica [cymitquimica.com]

- 5. A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs [mdpi.com]

Application Notes and Protocols for the Knoevenagel Condensation of Benzothiazolium Salts

Introduction: Unlocking the Synthetic Potential of Benzothiazolium Salts via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficacy in generating α,β-unsaturated compounds.[1] A specialized and highly valuable application of this reaction involves the use of N-alkyl-2-methylbenzothiazolium salts as the active methylene component. The heightened acidity of the C-2 methyl protons on the benzothiazolium ring, a consequence of the electron-withdrawing quaternary nitrogen, renders these salts particularly amenable to deprotonation and subsequent condensation with a diverse array of aldehydes and ketones. This reaction pathway is a principal route for the synthesis of a broad spectrum of commercially and academically significant molecules, most notably cyanine and hemicyanine dyes, which are indispensable in fields ranging from bio-imaging to materials science.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction conditions for the Knoevenagel condensation of benzothiazolium salts. We will delve into the mechanistic underpinnings of this transformation, elucidate the critical roles of bases and solvents, and present detailed, field-proven protocols for the synthesis of various condensation products.

Theoretical Framework: Mechanism and Key Parameters

The Knoevenagel condensation of an N-alkyl-2-methylbenzothiazolium salt with a carbonyl compound proceeds through a well-established, base-catalyzed mechanism. A fundamental understanding of this pathway is paramount for optimizing reaction conditions and achieving desired outcomes.

The Reaction Mechanism: A Step-by-Step Elucidation

The reaction is initiated by the deprotonation of the C-2 methyl group of the benzothiazolium salt by a suitable base. This generates a highly reactive methylene-ylide intermediate. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated condensation product.

Figure 1: General mechanism of the Knoevenagel condensation of benzothiazolium salts.

The Critical Role of the Base: A Matter of pKa

The choice of base is arguably the most critical parameter in this reaction. The acidity of the C-2 protons in N-alkyl-2-methylbenzothiazolium salts is reported to be in the pKa range of 17-19.[2] This dictates that a base of sufficient strength is required to facilitate the initial deprotonation step. However, an overly strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone. Therefore, a delicate balance must be struck.

Commonly employed bases include:

-

Piperidine: A widely used, moderately strong secondary amine that has proven effective in numerous Knoevenagel condensations involving benzothiazolium salts.[3]

-

Pyridine: A milder aromatic amine, often used as both a base and a solvent.[1]

-

Triethylamine (TEA): A versatile and readily available tertiary amine.[4]

-

Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is particularly useful when side reactions with the catalyst are a concern.[5]

The selection of the optimal base is often substrate-dependent and may require empirical optimization.

Solvent Effects: Influencing Reactivity and Solubility

The solvent plays a multifaceted role in the Knoevenagel condensation. It must not only dissolve the reactants but can also influence the reaction rate and equilibrium.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally excellent choices as they effectively solvate the charged benzothiazolium salt and the polar intermediates, often leading to accelerated reaction rates.[6][7]

-

Alcohols (e.g., Ethanol, Methanol): Protic solvents like ethanol are also commonly used, particularly in conjunction with amine bases.[3] They can participate in proton transfer steps and are often good at dissolving the reactants.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): While less common for this specific reaction due to the ionic nature of the benzothiazolium salt, these solvents can be employed, sometimes with the use of a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[4]

The choice of solvent will depend on the specific reactants and the chosen base, with the goal of achieving a homogeneous reaction mixture and facilitating the desired chemical transformation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts with a variety of carbonyl compounds. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.

Figure 2: Generalized experimental workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of a Hemicyanine Dye using Piperidine in Ethanol/DMF

This protocol details the synthesis of a hemicyanine dye via the condensation of an N-alkyl-2-methylbenzothiazolium iodide with a substituted benzophenone.

Materials:

-

N-Alkyl-2-methylbenzothiazolium iodide (1.0 mmol)

-

4,4'-Bis(dimethylamino)benzophenone (Michler's ketone) (1.0 mmol)

-

Absolute Ethanol (10 mL)

-

Dimethylformamide (DMF) (1 mL)

-

Piperidine (3-5 drops)

-

Round-bottom flask with reflux condenser and moisture trap

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add the N-alkyl-2-methylbenzothiazolium iodide (1.0 mmol) and 4,4'-bis(dimethylamino)benzophenone (1.0 mmol).

-

Add a mixture of absolute ethanol (10 mL) and DMF (1 mL) to the flask and stir to dissolve the reactants.

-

Add 3-5 drops of piperidine to the reaction mixture.

-

Fit the flask with a reflux condenser equipped with a moisture trap.

-

Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure and leave it overnight.

-

The precipitated crude dye is collected by filtration.

-

Purify the crude product by recrystallization from methanol to yield the final hemicyanine dye.[3]

Protocol 2: Synthesis of a Styryl Dye using DIPEA in Ethanol

This protocol describes the synthesis of a styryl hemicyanine dye using the non-nucleophilic base DIPEA.

Materials:

-

N-Ethyl-2-methylbenzothiazolium iodide (1.0 mmol)

-

4-(N,N-Dimethylamino)benzaldehyde (1.1 mmol)

-

Dry Ethanol (15 mL)

-

Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-ethyl-2-methylbenzothiazolium iodide (1.0 mmol) and 4-(N,N-dimethylamino)benzaldehyde (1.1 mmol) in dry ethanol (15 mL).

-

Add DIPEA (1.5 mmol) to the reaction mixture.

-

Heat the mixture to reflux with stirring for 3 hours, ensuring the reaction is protected from light.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure styryl dye.[5]

Protocol 3: Condensation with an Active Methylene Compound (General Procedure)

This protocol provides a general framework for the condensation of an N-alkyl-2-methylbenzothiazolium salt with a more traditional active methylene compound, such as malononitrile or ethyl cyanoacetate.

Materials:

-

N-Methyl-2-methylbenzothiazolium tosylate (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (10-15 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine the N-methyl-2-methylbenzothiazolium tosylate (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10-15 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction to reflux with stirring for 2-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature. The product may precipitate.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired condensation product.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts with various carbonyl and active methylene compounds.

| Benzothiazolium Salt | Carbonyl/Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Alkyl-2-methylbenzothiazolium iodide | 4,4'-Bis(dimethylamino)benzophenone | Piperidine | Ethanol/DMF | Reflux | 6-8 | Good | [3] |

| 3-Ethyl-2-methylbenzothiazolium iodide | Michler's Ketone | Piperidine | Ethanol/DMF | Reflux | 6 | Good | [3] |

| N-Ethyl-2-methylbenzothiazolium iodide | 4-(N,N-Dimethylamino)benzaldehyde | DIPEA | Dry Ethanol | Reflux | 3 | 70-81 | [5] |

| N-Methyl-2-methylbenzothiazolium tosylate | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | High | General |

| N-Methyl-2-methylbenzothiazolium tosylate | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-6 | Good | General |

Note: "Good" and "High" yields are qualitative descriptors from the cited literature where specific percentages were not provided. These reactions are generally reported to be efficient.

Conclusion: A Versatile and Powerful Synthetic Tool

The Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts stands as a robust and versatile method for the synthesis of a wide array of α,β-unsaturated compounds, particularly cyanine and hemicyanine dyes. The success of this reaction hinges on a judicious selection of base and solvent, tailored to the specific reactivity of the substrates. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided herein, researchers can effectively harness the power of this transformation to access novel molecules with diverse applications in medicine, materials science, and beyond.

References

- Synthesis, Absorptivity and Antimicrobial Activity of Chromophoric Chain ẞ-substituted benzothiazolo-Hemicyan. (URL not available)

-

Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR, (URL: [Link])

-

Synthesis of hemicyanine dyes with benzo[d]thiazolium and N-phenylpiperazine end groups. ResearchGate. (URL: [Link])

- Mechanism and free energy profile of base-catalyzed Knoevenagel condens

-

“Synthesis of hemicyanine dyes through ethyl iodide of five benzothiazole salts and ten suitable complex ketones”. IJCRT.org. (URL: [Link])

- Studies of synthesis and applications of benzothiazole containing cyanine dyes. (URL not available)

- REACTION OF ISATINS WITH ACTIVE METHYLENE COMPOUNDS ON NEUTRAL ALUMINA: FORMATION OF KNOEVENAGEL CONDENSATES AND OTHER INTERESTI. (URL not available)

-

Knoevenagel condensation. YouTube. (URL: [Link])

-

Synthesis of cyanine dyes and investigation of their in vitro antiprotozoal activities. MedChemComm (RSC Publishing). (URL: [Link])

-

Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. PubMed. (URL: [Link])

- The Importance and Applications of Knoevenagel Reaction (Brief Review). (URL not available)

-

Atom-Efficient Synthesis of Trimethine Cyanines Using Formaldehyde as a Single-Carbon Source. PubMed. (URL: [Link])

- Solid-Phase Synthesis of Asymmetric Cyanine Dyes. UniTo. (URL: )

-

Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. (URL: [Link])

-

A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. ResearchGate. (URL: [Link])

- The comparison of Knoevenagel condensation under different reaction conditions.. (URL not available)

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC - NIH. (URL: [Link])

-

Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. (URL: [Link])

- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (URL not available)

-

Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia. (URL: [Link])

- (PDF) Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. (URL not available)

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. (URL: [Link])

-

Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry. (URL: [Link])

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 3-Ethyl-2-methylbenzothiazolium Iodide

Welcome from the Senior Application Scientist As researchers developing advanced optical probes, hemicyanine dyes, and DNA-binding ligands, you rely on 3-ethyl-2-methylbenzothiazolium iodide as a foundational quaternized intermediate[1]. Despite its straightforward SN₂ alkylation mechanism, many scientists encounter yield bottlenecks—often plateauing at 60-70%—or struggle with oily, impure products. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve >92% yields consistently.

Mechanistic Insights & Experimental Design

The synthesis involves the nucleophilic attack of the sterically hindered nitrogen in 2-methylbenzothiazole on the electrophilic carbon of iodoethane (ethyl iodide).

The Causality of Yield Bottlenecks: Iodoethane is highly volatile (boiling point 72°C). When reactions are run at the required activation temperatures (90°C–110°C) in standard open or reflux setups, iodoethane rapidly escapes the liquid phase, drastically reducing its effective concentration. This shifts the reaction equilibrium and stalls the yield.

Strategic Solutions: To overcome this, we must manipulate the reaction environment. We either employ a massive stoichiometric excess of iodoethane (up to 3.5 equivalents) in a high-boiling solvent like DMF to force the reaction forward[2], or we utilize a sealed-tube pressure vessel to physically trap the volatile alkylating agent in the liquid phase at 110°C[3].

Workflow for the synthesis and purification of 3-Ethyl-2-methylbenzothiazolium iodide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific physical observables confirm whether the reaction is proceeding correctly, ensuring you do not waste time on a failed batch.

Reagents:

-

2-Methylbenzothiazole: 22.45 mmol (3.35 g)

-

Iodoethane: 80.15 mmol (12.50 g, ~3.5 eq)[2]

-

Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology:

-

Reaction Assembly: Combine 2-methylbenzothiazole and iodoethane in 5 mL of anhydrous DMF.

-

Validation Check: The mixture should be a clear, homogeneous solution. If cloudy, verify the purity and anhydrous state of your starting materials.

-

-

Alkylation: Heat the mixture at 90°C for 5 hours under an inert atmosphere[2].

-

Validation Check: As the quaternized salt forms, the solution polarity changes. You will observe a deepening of color and potentially the onset of crystallization if the product concentration exceeds its solubility limit in DMF.

-

-

Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C).

-

Validation Check: Copious precipitation of the desired salt must occur. If the solution remains clear, the alkylation failed (likely due to iodoethane vapor loss)—proceed to the troubleshooting section.

-

-

Isolation & Purification: Collect the crude product via vacuum filtration. Wash the filter cake sequentially with cold diethyl ether and absolute ethanol. Repeat the washing process 3 times[2].

-

Validation Check: The wash steps selectively remove unreacted 2-methylbenzothiazole (which is soluble in ether/ethanol) and residual DMF. The final product must be a crystalline solid, not a sticky paste.

-

-

Drying: Dry thoroughly under vacuum to remove all traces of ether and ethanol.

-

Expected Outcome: ~95% yield of highly pure 3-ethyl-2-methylbenzothiazolium iodide as a solid crystal[2].

-

Quantitative Data: Reaction Condition Comparison

To aid in experimental design, the following table summarizes how different parameters impact the final yield based on validated literature protocols.

| Methodology | Solvent | Temperature | Time | Iodoethane Equivalents | Expected Yield | Key Advantage |

| Standard Heating | DMF (5 mL) | 90°C | 5 hours | 3.5 eq | ~95% | Utilizes standard glassware; high yield driven by excess reagent[2]. |

| Sealed Tube (Pressure) | Solvent-Free / NMP | 110°C | Variable | 1.0 - 1.5 eq | >90% | Environmentally friendly; minimizes waste of volatile iodoethane[3]. |

Troubleshooting Guides & FAQs

Troubleshooting logic tree for resolving low yield and purification issues.

Q: My yield is stuck at 60%. I am using a 1:1 molar ratio of 2-methylbenzothiazole to iodoethane. How do I improve this? A: The low yield is caused by the volatility of iodoethane. At 90°C, a significant portion of your 1 equivalent of iodoethane is in the vapor phase, leaving the 2-methylbenzothiazole unreacted. Solution: You have two options. Either increase the iodoethane to 3.5 equivalents to force the reaction to completion via Le Chatelier's principle[2], or switch to a sealed-tube pressure reactor at 110°C to physically force the iodoethane to remain in the liquid phase[3].

Q: After filtration, my product is an oily, discolored residue instead of a crystalline solid. What went wrong? A: An oily product indicates the presence of unreacted starting materials (specifically 2-methylbenzothiazole) or residual high-boiling solvent (DMF) acting as a plasticizer and preventing crystallization. Solution: The purification step is critical. You must wash the crude residue aggressively with cold diethyl ether and absolute ethanol[2]. The quaternized salt is completely insoluble in these cold non-polar/protic solvent mixtures, whereas the unreacted starting materials are highly soluble. Repeat the wash 3 times and ensure thorough vacuum drying.

Q: Can I synthesize this intermediate without using DMF? A: Yes. While DMF is an excellent polar aprotic solvent that stabilizes the transition state of the SN₂ reaction, solvent-free quaternization is highly effective and more environmentally friendly. Solution: Conduct the reaction neat (solvent-free) in a sealed tube at 110°C[3]. Ensure adequate stirring, as the mixture will solidify as the conversion to the benzothiazolium salt nears completion.

Q: How do I verify the purity of my synthesized 3-ethyl-2-methylbenzothiazolium iodide before using it in downstream Knoevenagel condensations? A: Do not rely solely on melting point. Run a quick ¹H NMR in DMSO-d6. Look for the disappearance of the methyl group of the unreacted 2-methylbenzothiazole and the appearance of the distinct ethyl signals (a triplet around 1.45 ppm for the CH₃ and a quartet around 4.95 ppm for the CH₂)[2]. Additionally, TLC (using a highly polar eluent) should show a baseline spot for the salt and no fast-moving spots for the starting material.

References

-

Full article: Experimental and theoretical approach to the anticorrosive efficiency of styrylbenzothiazolium derivatives on mild steel in acidic medium Source: Taylor & Francis (tandfonline.com) URL:[Link]

-

A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples Source: RSC Publishing (rsc.org) URL:[Link]

-

PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove Source: PMC - NIH (nih.gov) URL:[Link]

-

Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands Source: PMC - NIH (nih.gov) URL:[Link]

Sources

- 1. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification & Recrystallization of 3-Ethyl-2-methylbenzothiazolium Iodide

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with purifying 3-ethyl-2-methylbenzothiazolium iodide. This quaternary salt is a critical electrophilic intermediate in the synthesis of cyanine, hemicyanine, and squaraine dyes[1][2]. Because iodide salts are highly polar but susceptible to lattice disruption by unreacted precursors (like 2-methylbenzothiazole and iodoethane), achieving >99% purity requires precise solvent selection and temperature control[3][4].

Quantitative Data: Solvent Selection Matrix

Choosing the right solvent system is a balance between solubility gradients and the dielectric constant of the medium. Below is a synthesized matrix of field-proven recrystallization systems.

| Solvent System | Mechanism of Action | Hot Solubility | Cold Solubility | Typical Yield | Application Notes |

| Methanol | Steep thermal solubility gradient[1]. | High | Low | 85–90% | Industry standard for rapid crystallization. Excellent for removing non-polar impurities. |

| Ethanol / Diethyl Ether | Anti-solvent precipitation[3]. | High (EtOH) | Very Low | >90% | Ideal for stubborn oils. Ether rapidly drops the dielectric constant, forcing ionic lattice formation. |

| Aqueous Ethanol | High polarity dissolution[2]. | Very High | Moderate | 75–80% | Best when bone charcoal is needed for decolorization of highly conjugated polymeric impurities. |

| Methanol / Ether | Mixed-solvent exclusion[5]. | High (MeOH) | Very Low | 80–85% | Yields highly pure metallic prisms. Requires careful dropwise addition of ether to avoid oiling out. |

Self-Validating Experimental Protocol

This protocol operates as a self-validating system: the visual cues (color and phase state) directly inform the operator of the thermodynamic state of the mixture, ensuring high-fidelity purification.

Step-by-Step Methodology:

-

Dissolution: Suspend the crude 3-ethyl-2-methylbenzothiazolium iodide in a minimum volume of boiling methanol or ethanol (approx. 2–3 mL per gram of crude)[1][4]. Causality: Short-chain alcohols disrupt the ionic lattice at high temperatures but lack the bulk to remain trapped within the crystal matrix upon cooling.

-

Decolorization (Conditional): If the solution is dark brown or opaque, add 50 mg of activated bone charcoal per gram of product. Boil for 5 minutes and perform a rapid hot gravity filtration[2]. Causality: Charcoal provides a massive surface area to adsorb high-molecular-weight, highly conjugated polymeric byproducts formed during quaternization.

-

Controlled Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling maintains a low degree of supersaturation, promoting the growth of large, highly ordered crystalline lattices that thermodynamically exclude impurities.

-

Anti-Solvent Addition (Conditional): If the product begins to oil out (form a dense liquid phase) instead of crystallizing, add diethyl ether dropwise until slight turbidity persists, then gently scratch the glass flask[3][5]. Causality: Diethyl ether acts as a non-polar anti-solvent, drastically lowering the solubility of the ionic salt and forcing precipitation.

-

Isolation: Chill the mixture in an ice bath (0–4 °C) for 30 minutes. Isolate the crystals via vacuum filtration[1].

-

Washing: Wash the filter cake with ice-cold diethyl ether or a minimal amount of ice-cold ethanol[3]. Causality: Cold non-polar/semi-polar washes remove residual unreacted starting materials without dissolving the purified target compound.

Workflow Visualization

Caption: Workflow for the purification of 3-Ethyl-2-methylbenzothiazolium iodide via solvent/anti-solvent.

Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. For 3-ethyl-2-methylbenzothiazolium iodide, this is common if unreacted iodoethane or 2-methylbenzothiazole drastically depresses the melting point. Resolution: Reheat the mixture until homogeneous. Add an anti-solvent like diethyl ether dropwise until the solution becomes slightly turbid[3][5]. Remove from heat and aggressively scratch the inside of the flask with a glass stirring rod to provide local kinetic energy for nucleation sites.

Q: I am experiencing a massive yield loss (>40%) after vacuum filtration. What is the mechanistic cause? A: The solubility of this quaternary salt in short-chain alcohols (like methanol or ethanol) remains moderately high even at room temperature[1][4]. Resolution: Ensure the crystallization flask is chilled in an ice bath (0–4 °C) for at least 30–60 minutes prior to filtration. Furthermore, ensure your wash solvent is strictly ice-cold and preferably a non-polar solvent like diethyl ether rather than pure methanol, as ether will not dissolve the ionic salt[3].

Q: The isolated crystals are dark brown/red instead of the expected pale/white color. Is the product compromised? A: Dark coloration typically indicates the presence of polymeric byproducts or oxidation of the iodide counterion to trace iodine (I2). While some downstream dye syntheses tolerate this, high-precision assays require high purity. Resolution: Redissolve the crystals in hot aqueous ethanol and add a small amount of activated bone charcoal[2]. Boil for 5 minutes, perform a hot gravity filtration through a fluted filter paper or Celite pad, and allow the filtrate to crystallize. The charcoal will adsorb the highly conjugated, colored impurities.

Frequently Asked Questions (FAQs)

Q: Why is a methanol/diethyl ether system preferred over pure water for recrystallization? A: While the salt is soluble in hot water, water's high heat capacity and strong hydrogen-bonding network make drying the final product extremely difficult. Residual water can ruin subsequent condensation reactions (e.g., cyanine dye synthesis) by hydrolyzing reagents. Methanol provides a steep solubility curve, and diethyl ether acts as a volatile anti-solvent, ensuring the final product can be dried rapidly under vacuum[1][5].